molecular formula C9H7NO2 B057836 Indolizine-2-carboxylic acid CAS No. 3189-48-8

Indolizine-2-carboxylic acid

Cat. No. B057836
CAS RN: 3189-48-8
M. Wt: 161.16 g/mol
InChI Key: QSJHENXHFPTGKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indolizine-2-carboxylic acid and its derivatives has been explored through various methodologies. One notable approach involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, providing a concise access to C-2 arylated indolizines from simple and readily available starting materials (Yang et al., 2012). Another method reported the synthesis of indolizine-1-carboxylates through the Ortoleva-King reaction of 2-pyridylacetate followed by Aldol condensation, demonstrating compatibility with a broad range of functional groups and regioselective formation of benzoyl-substituted indolizines (Mohan et al., 2015).

Molecular Structure Analysis

Indolizine-2-carboxylic acids and their derivatives exhibit interesting molecular structures that are amenable to further functionalization. For instance, the synthesis of indolizine-2-carboxamides has been achieved through the reaction of indolizine-2-carboxylic acids with primary and secondary amines, providing efficient access to secondary and tertiary amides (Bode et al., 1994). This method offers a significant improvement over previously reported methodologies, enabling the exploration of N–CO rotational barriers through dynamic NMR analysis.

Chemical Reactions and Properties

Indolizine derivatives, including those derived from indolizine-2-carboxylic acid, have been shown to participate in various chemical reactions that highlight their reactivity and potential as intermediates in organic synthesis. For example, palladium-catalyzed oxidative C-H bond and C═C double bond cleavage has been employed for the C-3 acylation of indolizines with α,β-unsaturated carboxylic acids, illustrating the regioselectivity influenced by the carboxylic group (Yang et al., 2011).

Physical Properties Analysis

The physical properties of indolizine-2-carboxylic acid derivatives, such as photoluminescence, have been explored in the context of developing new materials. A study on 6-amino-8-cyanobenzo[1,2-b]indolizines, a class of photoluminescent materials derived from indolizine, demonstrated reversible pH-dependent optical properties with an uncommon blue shift in fluorescence emission upon protonation (Outlaw et al., 2016).

Chemical Properties Analysis

The chemical properties of indolizine-2-carboxylic acid derivatives are varied and have been utilized in the synthesis of bioactive compounds. For example, N'-substituted hydrazides of indolizine-2-carboxylic acid have been synthesized and shown to inhibit monoamine oxidase, with more activity than iproniazid, demonstrating the potential for therapeutic applications (Cardellini et al., 1977).

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Indolizine serves as a precursor for widespread indolizidine alkaloids . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .
    • The partially or more often wholly hydrogenated derivatives of indolizine can be frequently found as backbones in many bioactive natural products . Their synthetic derivatives have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) and for neuropilin .
    • Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
  • HIV Treatment

    • The indole scaffold is widely used in antiviral drugs and reverse-transcriptase inhibitors, drugs used to treat HIV infection or AIDS, and in some cases hepatitis B .
    • Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors. Integrase plays an important role in the life cycle of HIV-1, and integrase strand transfer inhibitors (INSTIs) can effectively impair the viral replication .

Safety And Hazards

Indolizine-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

There have been many recent advances in the synthesis of indolizine and its derivatives . Researchers are developing novel approaches for the synthesis of indolizine and its derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

indolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHENXHFPTGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344214
Record name indolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine-2-carboxylic acid

CAS RN

3189-48-8
Record name indolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name indolizine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
M Cardellini, F ClaudI, M Grifantini, U Gulini… - Journal of …, 1977 - Elsevier
… Keyphrases Indolizine-2-carboxylic acid hydrazides-synthesized, screened for effect on monoamine oxidase activity Hydrazides, N'substituted-of indolizine-2-carboxylic acid synthesized …
Number of citations: 15 www.sciencedirect.com
KC Sekgota, M Isaacs, HC Hoppe… - Journal of Chemical …, 2021 - journals.sagepub.com
… Indolizine-2-carboxylic acid 9 was obtained as yellow crystals in 86% yield, the 3-acetoxy … inability to generate the acid chloride of indolizine-2-carboxylic acid prompted the use of 1,1′-…
Number of citations: 1 journals.sagepub.com
ML Bode, PT Kaye, R George - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… ~hloride,~ our attempted conversion of indolizine-2-carboxylic acid 6a into indolizine-2-carbonyl … 3-(Diethy1amino)propylamine was added to a complex of indolizine-2-carboxylic acid …
Number of citations: 22 pubs.rsc.org
S Cunha, RG Oliveira… - Journal of the Brazilian …, 2013 - SciELO Brasil
In this work, a microwave-assisted synthesis study by microwave irradiation to produce indolizine-2-carbonitrile and indolizine-2-carboxylate in good to high yields (70 and 81%, …
Number of citations: 10 www.scielo.br
M Tukulula, R Klein, PT Kaye - Synthetic Communications®, 2010 - Taylor & Francis
… for the synthesis of N-[2-(benzylthio)ethyl]indolizine-2-carboxamide 20a, glycine ethyl ester hydrochloride 14 (0.200 g, 1.40 mmol) was reacted with indolizine-2-carboxylic acid 8a to …
Number of citations: 13 www.tandfonline.com
KM Dawood, AA Abbas - Expert Opinion on Therapeutic Patents, 2020 - Taylor & Francis
… The synthesized indolizine-2-carboxylic acid derivatives 135 (Figure 19) were evaluated for … The SAR of indolizine-2-carboxylic acid derivatives declared that substituents (Me, F, Cl, or …
Number of citations: 31 www.tandfonline.com
RM Acheson, AS Bailey, IA Selby - Chemical Communications …, 1966 - pubs.rsc.org
… Both this diester, and the original adduct (11, 6-Me) with alkali gave dibenzo [e,g] indolizine-2-carboxylic acid, which decarboxylated over soda-lime to dibenzo[e,g]indolizine (IV). This …
Number of citations: 12 pubs.rsc.org
RM Acheson, GA Taylor - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… In the dicarboxylic acid (XI) it is likely that one carboxyl group is present at position 2, as indolizine-2-carboxylic acid is obtained by partial decarboxylation of the 1,2 ,3-tricarboxylic acid. …
Number of citations: 9 pubs.rsc.org
ML Bode - 1994 - core.ac.uk
… A series of chloroquine analogues have been prepared from indolizine-2-carboxylic acid, pyrrolo[I,2-a]quinoline-2-carboxylic acid and imidazo[I,2-a]pyridine-2carboxylic acid by …
Number of citations: 3 core.ac.uk
Y Xue, J Tang, X Ma, Q Li, B Xie, Y Hao, H Jin… - European Journal of …, 2016 - Elsevier
… Moving azabicyclic moiety to 2-position to get indolizine-2-carboxylic acid derivative (D1), … To investigate SAR of indolizine-2-carboxylic acid derivatives, various substituted derivatives …
Number of citations: 39 www.sciencedirect.com

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